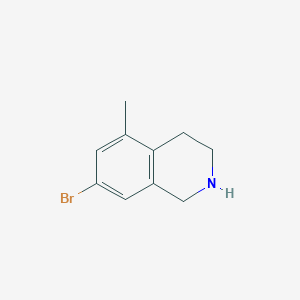

7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline

Description

7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline is a brominated tetrahydroisoquinoline derivative characterized by a bicyclic aromatic core with a bromine atom at the 7-position and a methyl group at the 5-position. Tetrahydroisoquinolines are widely studied for their roles in medicinal chemistry, particularly in neurological and metabolic pathways .

Properties

IUPAC Name |

7-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-7-4-9(11)5-8-6-12-3-2-10(7)8/h4-5,12H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSDOVQZYRMVFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1CCNC2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934800-64-2 | |

| Record name | 7-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 5-methyl-1,2,3,4-tetrahydroisoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 7 undergoes nucleophilic substitution under specific conditions. This reactivity is leveraged in cross-coupling reactions and functional group transformations.

Key Reactions:

Mechanistic Insights :

-

The bromine's position para to the nitrogen enhances electrophilicity, facilitating Pd-catalyzed couplings.

-

Steric effects from the methyl group at position 5 may reduce reaction rates in bulky nucleophiles .

Oxidation Reactions

The tetrahydroisoquinoline core can undergo oxidation to yield aromatic isoquinoline derivatives.

Experimental Data:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| MnO₂ | Diphenyl ether, 180–200°C | 7-Bromo-5-methylisoquinoline | 60–70% |

| KMnO₄ (acidic) | H₂SO₄, reflux | Oxidative ring-opening (predicted) | Not reported |

Notes :

-

MnO₂ selectively oxidizes the tetrahydro ring to isoquinoline without affecting the bromine or methyl groups .

-

Strong oxidants like KMnO₄ may lead to side reactions (e.g., demethylation or debromination).

Reductive Functionalization

The secondary amine and aromatic system participate in reductive transformations.

Documented Reactions:

Pathway Analysis :

-

Reductive alkylation introduces aryl/alkyl groups at the nitrogen, enhancing structural diversity .

-

Full hydrogenation of the aromatic ring is thermodynamically disfavored.

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes EAS at positions activated by the methyl group.

Predicted Reactivity:

| Reagent | Position | Product | Directing Effects |

|---|---|---|---|

| HNO₃/H₂SO₄ | Position 8 | 7-Bromo-5-methyl-8-nitro-THIQ | Methyl (ortho/para), Br (meta) |

| SO₃/H₂SO₄ | Position 6 | 7-Bromo-5-methyl-6-sulfo-THIQ | Competitive bromine deactivation |

Challenges :

-

Bromine deactivates the ring, requiring harsh conditions.

-

Methyl group directs incoming electrophiles to ortho/para positions relative to itself.

Salt Formation and Acid-Base Reactions

The secondary amine reacts with acids to form stable salts, improving solubility for pharmaceutical applications.

Example:

| Acid | Conditions | Product | Use |

|---|---|---|---|

| HCl (gaseous) | Et₂O, 0°C | 7-Bromo-5-methyl-THIQ hydrochloride | Crystallization, biological studies |

Physicochemical Impact :

Functionalization via Halogen Exchange

The bromine atom can be replaced via metal-halogen exchange reactions.

Potential Pathways:

| Reagent | Conditions | Product | Utility |

|---|---|---|---|

| Mg (Grignard) | THF, –40°C | Organometallic intermediate | Synthesis of complex alkyl/aryl-THIQ |

| LiTMP (Directed Metalation) | –78°C, TMEDA | Lithiated intermediate | Introduction of electrophiles |

Limitations :

-

Steric hindrance from the methyl group may reduce metalation efficiency.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound is utilized as a building block in the synthesis of various organic molecules and pharmaceuticals. Its unique structure provides a versatile platform for further chemical modifications.

Biology

- Antimicrobial Activity : Research indicates that 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline exhibits moderate antibacterial properties against multidrug-resistant strains of bacteria. For example, it has shown effective inhibition against clinical isolates of Salmonella with minimum inhibitory concentrations ranging from 8 to 32 µg/mL.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline | 8 - 32 | Moderate antibacterial activity |

- Anticancer Properties : The compound has been evaluated for its antiproliferative effects on various cancer cell lines. In vitro studies have demonstrated significant cytotoxicity against human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) cells.

Medicine

- Neurodegenerative Diseases : Ongoing research is exploring the potential of this compound in treating neurodegenerative diseases by targeting specific pathways involved in neuronal survival and function.

-

Case Studies :

- Cancer Treatment : A study focused on breast cancer models revealed that treatment with this compound induced significant apoptosis in cancer cells while sparing normal cells.

- Infection Control : Another case study assessed its efficacy against resistant bacterial strains and showed promising results in inhibiting growth.

Industry

- Development of New Materials : The compound is also being investigated for its applications in developing new materials and chemical processes due to its unique reactivity and properties.

Mechanism of Action

The mechanism of action of 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydroisoquinoline core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes and therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline with key analogs:

*Note: Data for 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline are inferred from structural analogs.

Key Observations:

- Halogen Effects : Bromine at the 7-position (vs. 5-position in 1356111-42-6) alters electronic distribution, affecting dipole interactions and solubility.

- Trifluoromethyl vs. Methyl : The CF₃ group in 1356111-42-6 increases lipophilicity (logP ~2.5 vs. ~1.8 for CH₃), influencing blood-brain barrier penetration .

Metabolic Stability and Distribution:

- 7-Bromo Derivatives: Bromine’s electron-withdrawing effect may slow oxidative metabolism, extending half-life compared to non-halogenated analogs .

- Methyl Substitution : Methyl groups (e.g., 5-CH₃) enhance metabolic stability by blocking hydroxylation sites, as seen in 1-methyl-TIQ analogs .

- Blood-Brain Barrier (BBB) Penetration: Tetrahydroisoquinolines with lower polarity (e.g., 5-Bromo-8-fluoro-2-methyl) show 4.5-fold higher brain-to-blood concentration ratios in rodent models .

Therapeutic Potential:

- Neuroactive Effects : 1-Methyl-TIQ derivatives are implicated in Parkinson’s disease due to selective neurotoxicity, whereas 7-bromo-5-methyl’s profile remains unexplored .

Biological Activity

7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline (7-Br-5-Me-THIQ) is a halogenated derivative of tetrahydroisoquinoline (THIQ), a compound class known for its diverse biological activities. The presence of the bromine atom and the methyl group at specific positions on the isoquinoline ring enhances its potential therapeutic applications. This article reviews the biological activity of 7-Br-5-Me-THIQ, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

7-Br-5-Me-THIQ has the molecular formula and a molecular weight of approximately 262.58 g/mol. The structure consists of a tetrahydroisoquinoline core with a bromine substituent at the 7th position and a methyl group at the 5th position. This configuration is crucial for its biological interactions.

The biological activity of 7-Br-5-Me-THIQ is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom enhances the compound's binding affinity and stability in these interactions. Key mechanisms include:

- Enzyme Inhibition : Compounds similar to 7-Br-5-Me-THIQ have shown inhibitory effects on enzymes such as phenylethanolamine N-methyltransferase (PNMT), which is involved in catecholamine synthesis .

- Receptor Modulation : The compound may act on various neurotransmitter receptors, influencing pathways related to neurodegenerative diseases and mood disorders .

Biological Activities

Research indicates that 7-Br-5-Me-THIQ exhibits several biological activities:

- Anticancer Activity : Studies have demonstrated that THIQ derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). For instance, certain analogs have shown IC50 values as low as 0.08 μg/mL against MCF-7 cells .

- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity, making it a candidate for further exploration in treating infectious diseases .

- Neuroprotective Effects : Given its interaction with neurotransmitter systems, 7-Br-5-Me-THIQ may offer neuroprotective benefits, particularly in models of neurodegeneration .

Table 1: Summary of Biological Activities

Detailed Findings

- Anticancer Studies : A study evaluated various THIQ derivatives for their antiproliferative activity against breast cancer cell lines. Among these, compounds with similar structures to 7-Br-5-Me-THIQ exhibited significant growth inhibition .

- Mechanistic Insights : Research has indicated that THIQ compounds can modulate estrogen receptor pathways, suggesting their potential role as selective estrogen receptor modulators (SERMs) which can be beneficial in hormone-dependent cancers .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for THIQ derivatives in animal models, indicating their potential for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.